molecular formula C12H14N4O2 B2481163 3-(((2-methoxypyridin-4-yl)methyl)amino)-1-methylpyrazin-2(1H)-one CAS No. 1410961-70-4

3-(((2-methoxypyridin-4-yl)methyl)amino)-1-methylpyrazin-2(1H)-one

Cat. No.: B2481163
CAS No.: 1410961-70-4
M. Wt: 246.27
InChI Key: HKBBIJBHHNBNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((2-methoxypyridin-4-yl)methyl)amino)-1-methylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity

The molecule 3-(((2-methoxypyridin-4-yl)methyl)amino)-1-methylpyrazin-2(1H)-one belongs to a class of compounds with diverse biological and chemical properties. Research has explored its reactivity and potential applications in various fields, such as medicinal chemistry and materials science. A key aspect of its scientific interest lies in its structural features, which include methoxypyrazine and pyridine moieties, known for their roles in bioactive compounds and materials chemistry.

Biological Applications

In the realm of biological applications, derivatives of methoxypyrazines, similar in structure to this compound, have been investigated for their potential biological activities. For example, compounds with methoxypyrazine components have been studied for their inhibitory effects on certain biological processes, including tubulin polymerization, which is a critical target in cancer therapy research due to its role in cell division (Minegishi et al., 2015). Furthermore, methoxypyrazines are significant in the flavor profile of wines, where their synthesis and concentration are influenced by various factors, including genetics and environmental conditions, highlighting their importance in agricultural and food science (Dunlevy et al., 2013).

Chemical Synthesis and Characterization

Chemical synthesis and characterization of compounds containing methoxypyrazine units have been subjects of interest, aiming to understand their reactivity and potential for creating novel materials or bioactive molecules. Studies have detailed synthetic routes to generate methoxypyrazines and investigated their physicochemical properties, providing insights into their stability, reactivity, and potential applications in designing new compounds with specific functions (Schmarr et al., 2011).

Potential Therapeutic Uses

The structural motifs present in this compound are found in compounds investigated for therapeutic purposes. For instance, derivatives of methoxypyrazines have been explored for their antiviral activities and as inhibitors of specific biological pathways, suggesting the potential for these compounds to serve as leads in the development of new drugs (Saxena et al., 1990).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it exhibits biological activity, it could be further developed and studied as a potential drug .

Properties

IUPAC Name

3-[(2-methoxypyridin-4-yl)methylamino]-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-6-5-14-11(12(16)17)15-8-9-3-4-13-10(7-9)18-2/h3-7H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBBIJBHHNBNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NCC2=CC(=NC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.